benzyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their diverse biological activities . This compound is of interest in medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:
Carboxylation: The brominated product is subsequently carboxylated at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding tetrahydroisoquinoline derivative.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Corresponding nitrone.
Reduction: Tetrahydroisoquinoline derivative.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurodegenerative disorders and infectious diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of tetrahydroisoquinoline derivatives and their biological activities.
Mechanism of Action
The mechanism of action of benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinocarcin: An antitumor antibiotic with a similar tetrahydroisoquinoline core.
Saframycin: Another antitumor antibiotic with structural similarities.
Naphthyridinomycin: A compound with a related isoquinoline structure.
Uniqueness
Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C17H16BrNO2 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
benzyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H16BrNO2/c18-16-8-4-7-14-11-19(10-9-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI Key |
GGNLMQUVKNSBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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